molecular formula C13H11BrO B1277834 4-Bromo-4'-methoxybiphenyl CAS No. 58743-83-2

4-Bromo-4'-methoxybiphenyl

Cat. No. B1277834
CAS RN: 58743-83-2
M. Wt: 263.13 g/mol
InChI Key: CMYZTJCWFRFRIW-UHFFFAOYSA-N
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Patent
US06518257B1

Procedure details

Under an argon atmosphere, p-dibromobenzene (9.99 g), 4-methoxyphenylboronic acid (2.03 g) and tetrakistriphenylphosphine palladium (497 mg) were dissolved in dimethoxyethane (20 ml). A 2M aqueous sodium carbonate solution (20 ml) was added and the mixture was heated under reflux for 14 h. The reaction mixture was cooled to room temperature and the precipitated crystals were collected by filtration. The obtained crystals were dissolved in ethyl acetate and insoluble materials were filtered off. The solvent was evaporated and the obtained solid was washed with hexane to give the title compound (2.09 g) as a colorless solid.
Quantity
9.99 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.99 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
2.03 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
tetrakistriphenylphosphine palladium
Quantity
497 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 14 h
Duration
14 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The obtained crystals were dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
insoluble materials were filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
the obtained solid was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g
YIELD: CALCULATEDPERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.